3,3-Difluoro-2,2-dimethyl-1-indanone
Overview
Description
3,3-Difluoro-2,2-dimethyl-1-indanone is a fluorinated organic compound with the molecular formula C11H10F2O. It is characterized by the presence of two fluorine atoms and two methyl groups attached to the indanone core. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2,2-dimethyl-1-indanone typically involves the fluorination of 2,2-dimethyl-1-indanone. One common method is the use of nucleophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in anhydrous solvents like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and improve efficiency, often employing advanced purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-2,2-dimethyl-1-indanone can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, often in the presence of a strong base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions typically produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, including fluorinated alcohols or amines.
Scientific Research Applications
3,3-Difluoro-2,2-dimethyl-1-indanone is utilized in several scientific research fields:
Chemistry: It serves as a versatile small molecule scaffold in organic synthesis, aiding in the development of new chemical entities.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Industry: The compound is employed in the production of specialty chemicals and materials, leveraging its unique fluorinated structure for improved performance.
Mechanism of Action
3,3-Difluoro-2,2-dimethyl-1-indanone is compared to other similar compounds, such as 2,2-difluoro-1,3-dimethylimidazolidine and 2,2-dimethyl-1-indanone. While these compounds share structural similarities, this compound is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
2,2-Difluoro-1,3-dimethylimidazolidine
2,2-Dimethyl-1-indanone
Properties
IUPAC Name |
3,3-difluoro-2,2-dimethylinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c1-10(2)9(14)7-5-3-4-6-8(7)11(10,12)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFRJPPMTNOXKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2C1(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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